molecular formula C12H23IO B13060490 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane

Cat. No.: B13060490
M. Wt: 310.21 g/mol
InChI Key: QNHGQFDHLLXKQD-UHFFFAOYSA-N
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Description

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is an organic compound with the molecular formula C12H23IO. It is characterized by the presence of an iodine atom attached to a cycloheptane ring, which is further substituted with a 3-methylbutan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane typically involves the iodination of a cycloheptane derivative followed by the introduction of the 3-methylbutan-2-yloxy group. One common method involves the reaction of cycloheptanol with iodine in the presence of a base to form the iodo derivative. This is followed by the reaction with 3-methylbutan-2-ol under acidic conditions to introduce the 3-methylbutan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of cycloheptanol, cycloheptylamine, or cycloheptylthiol.

    Oxidation: Formation of cycloheptanone or cycloheptanoic acid.

    Reduction: Formation of cycloheptane derivatives.

Scientific Research Applications

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cycloheptane ring and 3-methylbutan-2-yloxy group can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-methoxynaphthalene
  • 1-Iodo-2-methoxybenzene
  • 1-Iodo-2-methoxycyclohexane

Uniqueness

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is unique due to its specific substitution pattern and the presence of both an iodine atom and a bulky 3-methylbutan-2-yloxy group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds.

Biological Activity

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is a complex organic compound characterized by the presence of an iodine atom and a bulky 3-methylbutan-2-yloxy substituent attached to a cycloheptane ring. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C_{12}H_{17}I O
  • Molecular Weight : Approximately 310.21 g/mol
  • IUPAC Name : this compound

The compound's structure allows for interactions that can influence various biological pathways, which will be explored in this article.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential applications, particularly in the fields of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, compounds with iodine substitutions are often noted for their enhanced reactivity against bacterial strains. The presence of the bulky 3-methylbutan-2-yloxy group may also contribute to the compound's ability to penetrate bacterial membranes, enhancing its efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Iodinated CompoundsStaphylococcus aureus~50 µg/mL

Anticancer Activity

The anticancer potential of iodine-containing compounds has been documented in various studies. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of cell proliferation.

Case Study:
A study focusing on iodinated compounds showed that they could inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 200 to 300 µg/mL, indicating moderate activity.

The biological activity of this compound can be attributed to:

  • Iodine Substitution : The iodine atom can participate in electrophilic reactions, potentially leading to the modification of biological macromolecules.
  • Bulky Substituent Effects : The 3-methylbutan-2-yloxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its reactivity and biological properties. For instance:

  • Synthesis Method : The synthesis typically involves iodination reactions followed by etherification processes.
  • Biological Assays : Various assays, including hemolysis and cytotoxicity tests, are employed to evaluate the biological activity against specific cell lines and pathogens.

Properties

Molecular Formula

C12H23IO

Molecular Weight

310.21 g/mol

IUPAC Name

1-iodo-2-(3-methylbutan-2-yloxy)cycloheptane

InChI

InChI=1S/C12H23IO/c1-9(2)10(3)14-12-8-6-4-5-7-11(12)13/h9-12H,4-8H2,1-3H3

InChI Key

QNHGQFDHLLXKQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CCCCCC1I

Origin of Product

United States

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